molecular formula C19H30N2O2 B5630283 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine

Cat. No. B5630283
M. Wt: 318.5 g/mol
InChI Key: RHRVKXWWFYENGG-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine" involves multi-step organic reactions that often start from basic chemical building blocks, such as D-arabinose or other simple organic molecules. For instance, the synthesis of enantiopure functionalized cyclic nitrones from D-arabinose showcases the type of methodology that might be applied in the synthesis of closely related compounds (Closa & Wightman, 1998). Moreover, the development of novel synthetic routes to produce polysubstituted pyrrolines through integrated transition metal catalyzed reactions illustrates the complexity and innovation in synthesizing structurally similar compounds (Clique, Vassiliou, Monteiro, & Balme, 2002).

Molecular Structure Analysis

The determination of molecular structure plays a critical role in understanding the chemical behavior and properties of a compound. X-ray crystallography is a common technique used for this purpose, providing detailed information on molecular geometry, bond lengths, and angles. For example, the synthesis and crystal structure analysis of a related pyrrolidine compound demonstrated the utility of X-ray crystallography in confirming molecular configurations (Fu et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine" can be inferred from related compounds, which undergo various cycloaddition reactions, exhibit antioxidant properties, and participate in complex chemical transformations. For instance, the cycloaddition reactions of enantiopure functionalized cyclic nitrones highlight the potential reactivity patterns that could be relevant to our compound of interest (Closa & Wightman, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical handling and application of the compound. These properties are often determined through experimental studies, including spectroscopy and crystallography. For related compounds, studies on their physical and structural characteristics have provided insights into their stability and solubility behaviors (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability under various conditions, and interactions with other chemicals. These properties can be deduced from experimental data and theoretical calculations. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provided valuable data on the chemical properties of structurally similar compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

properties

IUPAC Name

1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15(2)17-13-21(14-18(17)20(3)4)19(22)11-8-12-23-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,8,11-14H2,1-4H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRVKXWWFYENGG-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine

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